molecular formula C19H19Br2FN2O B2978663 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-59-0

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2978663
CAS No.: 1106749-59-0
M. Wt: 470.18
InChI Key: MZGKQDZDTNDHRK-UHFFFAOYSA-M
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Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported for the functionalization of imidazo[1,2-a]pyridines . Industrial production methods may involve multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed under specific conditions to modify the compound’s structure.

    Substitution: The presence of bromine and fluorine atoms allows for substitution reactions, where these atoms can be replaced with other functional groups.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide include other imidazo[1,2-a]pyridines with different substituents. For example:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN2O.BrH/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23;/h4-11,24H,1-3,12-13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGKQDZDTNDHRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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